N-[(3-bromophenyl)methyl]-1-pentanamine
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would consist of a bromophenyl group attached to a pentanamine. The bromine atom would add significant weight to the molecule, and the amine group could participate in hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The presence of the bromine atom and the amine group in this compound would likely influence its properties, such as its polarity, solubility, and reactivity .Scientific Research Applications
Synthesis and Characterization
Synthesis of N-(α-Bromoacyl)-α-amino Esters
Research includes the synthesis of novel N-(α-bromoacyl)-α-amino esters, providing insights into their cytotoxicity and potential for incorporation in prodrugs (Yancheva et al., 2015).
Polymer Chemistry
The study of optically active diamines, including those containing amino acid moieties, has been explored. These studies focus on polymerization and the solubility of resulting poly(amide-ether-imide-urea)s in polar aprotic organic solvents (Mallakpour, 2011).
Xanthine Oxidase Inhibitory Properties
Investigation of N-(α-bromoacyl)-α-amino esters for inhibitory activity against xanthine oxidase, an enzyme involved in purine metabolism, with a focus on pharmacokinetic behavior and toxicological properties (Smelcerovic et al., 2016).
Chemical and Physical Properties
Vibrational and Electronic Properties
Density functional theory (DFT) and time-dependent DFT methods have been used to investigate the effects of halogens on the vibrational and electronic properties of 1-pentanamine derivatives (Parlak et al., 2015).
Hydrogenation and Isomerization Studies
Ni/alumina-catalyzed hydrogenation of cis-2-pentenenitrile to n-pentanenitrile and its subsequent isomerization has been studied, including the detection of 1-pentanamine in the initial stages of the catalyst life (Canning et al., 2006).
Miscellaneous Applications
Carcinogenicity Studies
The carcinogenic potential of certain bromophenyl compounds, including those structurally similar to N-[(3-bromophenyl)methyl]-1-pentanamine, has been evaluated in long-term experiments (Warzok et al., 1983).
Pesticide Interaction
Studies on the interaction of herbicides have led to the formation of hybrid residues, highlighting the chemical behavior of bromophenyl derivatives in environmental contexts (Bartha, 1969).
PET Tracer Development
Development of positron emission tomography (PET) ligands for the NR2B binding site of the NMDA receptor, using compounds structurally related to N-[(3-bromophenyl)methyl]-1-pentanamine (Christiaans et al., 2014).
Future Directions
properties
IUPAC Name |
N-[(3-bromophenyl)methyl]pentan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrN/c1-2-3-4-8-14-10-11-6-5-7-12(13)9-11/h5-7,9,14H,2-4,8,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBXQBLGZXVYITJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNCC1=CC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-bromophenyl)methyl]-1-pentanamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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